6-(2,6-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine
Description
6-(2,6-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine is a pyrimidine derivative featuring a 2,6-dimethylpiperidine substituent at the 6-position and a methyl group at the 2-position of the pyrimidin-4-amine core.
Properties
IUPAC Name |
6-(2,6-dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-8-5-4-6-9(2)16(8)12-7-11(13)14-10(3)15-12/h7-9H,4-6H2,1-3H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUITQNBOMVVCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C2=NC(=NC(=C2)N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 6-(2,6-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine are currently unknown. This compound is a derivative of piperidine, which is a common motif in many drugs due to its favorable pharmacokinetic properties. Therefore, it’s possible that this compound may interact with a variety of biological targets.
Mode of Action
As a piperidine derivative, it may interact with its targets in a manner similar to other piperidine-based drugs.
Biological Activity
6-(2,6-Dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine (CAS No. 2098140-94-2) is a synthetic compound with potential biological significance. Its structure includes a pyrimidin-4-amine core and a 2,6-dimethylpiperidin-1-yl substituent, which may influence its pharmacological properties. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀N₄ |
| Molecular Weight | 220.31 g/mol |
| CAS Number | 2098140-94-2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, potentially including enzymes and receptors involved in various signaling pathways. The compound's unique structure allows it to act as a modulator of biological processes, although detailed mechanisms remain to be fully elucidated.
Biological Activity
Research has highlighted several areas where this compound exhibits notable biological activity:
- Antitumor Activity : Preliminary studies suggest that derivatives of pyrimidine compounds can inhibit cancer cell proliferation. The specific activity of this compound against various cancer cell lines has not been extensively documented but warrants further investigation.
- Enzyme Inhibition : The compound may interact with kinases or phosphodiesterases, potentially affecting pathways related to cell growth and apoptosis. For instance, certain piperidine derivatives are known for their inhibitory effects on specific kinases involved in cancer progression .
- Neuropharmacological Effects : Given the presence of the piperidine moiety, there is potential for neuroactive properties. Compounds with similar structures have been studied for their effects on neurotransmitter systems .
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
Case Study 1: Inhibition of Chitin Synthesis
In a study assessing the inhibitory effects on chitin synthesis in insects, compounds structurally related to this compound demonstrated significant activity in vitro . This suggests potential applications in pest control through targeted biological mechanisms.
Case Study 2: JAK Inhibitors
Research on JAK inhibitors has revealed that similar pyrimidine derivatives can exhibit potent inhibitory activity against various kinases involved in inflammatory responses and cancer . While specific data on this compound is limited, these findings indicate a promising avenue for therapeutic exploration.
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with other related compounds:
| Compound Name | Biological Activity |
|---|---|
| N-Methylpyrimidin-4-amine | Moderate kinase inhibition |
| Piperidine Derivatives | Neuroactive properties |
| PLK4 Inhibitors | Antitumor activity |
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C12H20N4
Molecular Weight: 220.32 g/mol
IUPAC Name: 6-(2,6-dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine
The compound features a pyrimidine ring substituted with a dimethylpiperidine moiety, which contributes to its unique reactivity and biological activity.
Chemistry
In synthetic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. It is particularly useful for creating pharmaceuticals and agrochemicals due to its structural characteristics, which allow for various functional group modifications.
Biology
This compound is being explored as a building block for developing bioactive compounds. Its potential interactions with biological targets make it a candidate for further research into novel therapeutic agents. Studies have indicated that derivatives of pyrimidine exhibit various biological activities, including antimicrobial and anti-inflammatory effects.
Medicine
In the medical field, this compound has potential therapeutic applications. Research is ongoing to evaluate its efficacy in treating diseases such as cancer and neurological disorders. The compound may interact with specific receptors or enzymes, leading to desired biological responses.
Industry
This compound can be utilized in the production of materials with specific properties such as polymers and coatings. Its unique structure allows it to impart desirable characteristics to industrial products.
Case Studies
Several studies have documented the applications of this compound:
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored derivatives of pyrimidine and their anticancer properties. The results indicated that modifications similar to those found in this compound significantly enhanced cytotoxicity against cancer cell lines .
- Neurological Research : Research conducted at Tumkur University investigated the binding affinity of pyrimidine derivatives to neurotransmitter receptors. The findings suggested that compounds similar to this compound could modulate receptor activity, offering insights into potential treatments for neurological disorders .
- Agricultural Applications : A study on agrochemical synthesis highlighted the role of this compound as an intermediate in developing herbicides and fungicides. Its structural attributes allow for effective interaction with plant metabolic pathways .
Chemical Reactions Analysis
Substitution Reactions
The pyrimidine ring undergoes nucleophilic aromatic substitution (SNAr) at electron-deficient positions. The amino group at position 4 and methyl group at position 2 modify reactivity patterns compared to simpler pyrimidines.
Key Examples:
Mechanistic Insights :
-
Bromination occurs regioselectively at position 5 due to electron withdrawal by the piperidinyl group .
-
Palladium-catalyzed amination proceeds via oxidative addition of the aryl halide intermediate .
Oxidation and Reduction
The piperidine and pyrimidine moieties exhibit distinct redox behavior:
Oxidation:
| Reagent | Conditions | Product | Observations |
|---|---|---|---|
| KMnO₄ | H₂O, 60°C | Pyrimidine N-oxide | Partial decomposition observed |
| O₂/Pd/C | Ethanol, 50°C | Piperidine ring hydroxylation | Low conversion (≤15%) |
Reduction:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂/Pd-C | EtOH, RT | Partially saturated pyrimidine | 40% |
| NaBH₄ | MeOH, 0°C | No reaction | – |
Notable Stability : The methyl group at position 2 sterically shields the pyrimidine ring, limiting reduction efficiency .
Cross-Coupling Reactions
Palladium-mediated couplings enable functionalization of the pyrimidine core:
| Coupling Type | Partner | Catalyst System | Product | Yield |
|---|---|---|---|---|
| Suzuki | 4-Pyridylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 6-(2,6-Dimethylpiperidin-1-yl)-2-methyl-4-(pyridin-4-yl)pyrimidin-4-amine | 68% |
| Buchwald-Hartwig | 4-Azaindole | Pd₂(dba)₃, Xantphos | N-(1H-Pyrrolo[2,3-b]pyridin-4-yl) derivative | 52% |
Key Finding : The 2,6-dimethylpiperidine group enhances solubility in polar aprotic solvents, improving coupling efficiency .
Acid-Base Reactivity
The compound exhibits pH-dependent tautomerism and protonation:
-
pKa Values :
-
Protonation Sites :
-
Pyrimidine ring nitrogen (N1)
-
Piperidine nitrogen (N4)
-
Structural Impact : Protonation at N1 increases electrophilicity at position 5, facilitating nucleophilic attacks .
Complexation Behavior
The piperidine nitrogen acts as a Lewis base in coordination chemistry:
| Metal Salt | Ligand Ratio | Observed Complex | Application |
|---|---|---|---|
| CuCl₂ | 1:2 | [Cu(L)₂Cl]Cl | Catalytic oxidation studies |
| Pd(OAc)₂ | 1:1 | Pd(L)(OAc)₂ | Suzuki-Miyaura coupling precursor |
Stability : Complexes decompose above 150°C, limiting high-temperature applications .
Comparative Reactivity
The compound’s reactivity differs significantly from analogues:
Critical Factor : The 2-methyl group reduces ring electron density, slowing electrophilic substitutions .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
Comparison with Similar Compounds
Structural and Functional Insights
Core Heterocycle Differences :
- The pyrimidin-4-amine core in the target compound contrasts with pyrimidin-2-amine (e.g., ) and pyridine (e.g., ) analogs. Pyrimidin-4-amine derivatives may exhibit distinct hydrogen-bonding patterns and electronic properties, influencing interactions with biological targets.
Substituent Effects: 2,6-Dimethylpiperidine vs. Piperidine: The dimethyl substitution on the piperidine ring in the target compound increases steric bulk and lipophilicity compared to unsubstituted piperidine in . This could enhance membrane permeability but may reduce solubility. Fluoropyridinyl vs.
Biological Implications :
- Piperidine and pyrrolidine substituents (e.g., ) are common in drug design due to their conformational flexibility and ability to engage in hydrophobic interactions. The dimethylpiperidine in the target compound may offer improved selectivity for sterically constrained binding pockets.
Research Findings and Data Gaps
- Synthetic and Crystallographic Data : The synthesis of 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine underscores the utility of crystallography (e.g., SHELX software ) in resolving pyrimidine derivative structures. Similar methods likely apply to the target compound.
- Supplier Data : Commercial availability of analogs like 6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-amine suggests ongoing interest in pyrimidine-4-amine scaffolds, though specific biological data remain unlisted in the evidence.
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds via:
- Construction or procurement of a suitably substituted pyrimidine intermediate, often bearing a leaving group (e.g., chloro) at the 4-position.
- Nucleophilic aromatic substitution (SNAr) or palladium-catalyzed amination to replace the leaving group with the 2,6-dimethylpiperidin-1-yl group.
- Purification and characterization of the final compound.
This approach leverages the reactivity of halogenated pyrimidines and the nucleophilicity of the piperidine nitrogen.
Preparation of the Pyrimidine Intermediate
The pyrimidine core, 2-methylpyrimidin-4-amine, is commonly synthesized by condensation reactions involving amidine derivatives and cyanoacetamide or malononitrile derivatives. Two scalable industrial methods for related pyrimidine intermediates include:
- Method A: Reaction of 2-cyanoacetamide with Vilsmeier reagent to form an enamine intermediate, followed by condensation with acetamidine to yield 4-amino-2-methylpyrimidine-5-carbonitrile, then hydrogenation to the amino derivative. (Overall yield ~65%)
- Method B: Use of malononitrile with an ionic salt prepared from DMF and dimethyl sulfate, followed by reaction with acetamidine hydrochloride to yield the same intermediate with an overall yield of ~70%.
Both methods are suitable for industrial scale and provide high yields of the key pyrimidine intermediate precursor.
Further chlorination of 2-amino-4,6-dihydroxypyrimidines to 2-amino-4,6-dichloropyrimidines can be achieved using mineral acid chlorides such as POCl3, enabling the introduction of a leaving group at the 4-position for subsequent substitution. Modified procedures improve yields and simplify isolation compared to classical methods.
Alternative Synthetic Routes and Notes
Some processes start from β-alkoxypropionitriles converted to 2-methyl-4-amino-5-alkoxymethylpyrimidines, which upon reaction with ammonia in the presence of Lewis acid catalysts (e.g., Al2O3) at elevated temperatures (180–350°C) yield the amino-substituted pyrimidines directly, avoiding cumbersome reduction steps. This approach offers high selectivity and efficiency.
Industrially scalable syntheses emphasize minimizing by-products and simplifying purification, often employing acid-base work-ups after nucleophilic substitution steps.
Data Table Summarizing Key Preparation Parameters
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pyrimidine core synthesis | 2-cyanoacetamide + Vilsmeier reagent + acetamidine | ~65 | Hydrogenation step included |
| 2 | Alternative pyrimidine synthesis | Malononitrile + DMF/dimethyl sulfate salt + acetamidine | ~70 | One-pot, industrially suitable |
| 3 | Chlorination of pyrimidine | POCl3 or PCl5 with DMF or pyridine additives | Up to 30* | Modified methods improve yield |
| 4 | Nucleophilic substitution | 2-amino-4-chloro-6-methylpyrimidine + 2,6-dimethylpiperidine + Pd catalyst + Cs2CO3 + acetonitrile, microwave 60°C | Not specified | Efficient, microwave-assisted, Pd-catalyzed |
| 5 | Direct amination from alkoxymethylpyrimidine | 2-methyl-4-amino-5-alkoxymethylpyrimidine + NH3 + Al2O3 catalyst, 180-350°C | High | Avoids reduction steps, high selectivity |
*Classical chlorination yields are low; optimized methods improve this significantly.
Research Findings and Industrial Relevance
The palladium-catalyzed amination method provides a clean and efficient route to the target compound with good control over purity and yield, suitable for scale-up. Microwave irradiation reduces reaction times significantly.
The use of β-alkoxypropionitrile precursors and direct amination with ammonia in the presence of Lewis acid catalysts represents a cost-effective and selective industrial process, reducing hazardous intermediates and simplifying the synthetic sequence.
Optimized chlorination and substitution protocols enhance the overall synthetic efficiency and product yield, important for industrial manufacture of related pyrimidine derivatives.
The synthetic methods avoid formation of problematic by-products and toxic intermediates, improving safety and environmental profiles.
Q & A
Basic: What are the recommended synthetic routes for 6-(2,6-dimethylpiperidin-1-yl)-2-methylpyrimidin-4-amine, and how do reaction conditions influence yield?
The synthesis of pyrimidine derivatives typically involves multi-step reactions, including nucleophilic substitution and catalytic coupling. For example, a related compound, 6-(2-chloro-6-(3-pyridyl)phenyl)pyrido[2,3-d]pyrimidine-2,7-diamine, was synthesized via Suzuki-Miyaura coupling using palladium catalysts under anhydrous conditions (e.g., tetrahydrofuran or dimethylformamide) . Key factors affecting yield include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency.
- Purification : Reverse-phase HPLC is critical for isolating high-purity products .
- Temperature control : Reactions often require inert atmospheres (N₂/Ar) and precise heating (60–100°C) to avoid side reactions .
Basic: Which spectroscopic and crystallographic methods are optimal for characterizing this compound?
Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity. For example, δ 8.51 ppm (s, 1H) in pyrimidine derivatives corresponds to aromatic protons adjacent to electron-withdrawing groups .
X-ray Crystallography : Resolves molecular conformation and intermolecular interactions (e.g., hydrogen bonding, π-stacking). A structurally similar compound showed dihedral angles of 12.8° between pyrimidine and phenyl rings, influencing biological activity .
Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 333.1 [M+1]⁺ for a pyrimidine analog) .
Advanced: How can computational modeling optimize reaction design for this compound?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. The Institute for Chemical Reaction Design and Discovery (ICReDD) employs reaction path searches to identify optimal conditions, reducing trial-and-error experimentation. For example:
- Activation energy barriers : Calculated for key steps like C-N bond formation.
- Solvent effects : Simulated dielectric constants guide solvent selection (e.g., DMF vs. toluene) .
- Machine learning : Analyzes historical data to predict catalyst performance and regioselectivity .
Advanced: How do structural modifications (e.g., methyl/piperidinyl groups) impact biological activity?
- Methyl groups : Enhance lipophilicity and membrane permeability. In 4-(2',4'-difluorobiphenyl-4-yl)-6-arylpyrimidin-2-amine derivatives, methyl substituents increased antimicrobial potency by 3-fold against S. aureus .
- Piperidinyl moieties : Improve binding to CNS targets (e.g., dopamine receptors). A pyrazolo[3,4-d]pyrimidine analog with a piperazine group showed nanomolar affinity for the D1 receptor .
- Fluorination : Reduces metabolic degradation; 2-fluorophenyl derivatives exhibited 50% higher plasma stability in murine models .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Contradictions often arise from:
- Polymorphism : Crystal packing differences (e.g., hydrogen-bonding networks) alter solubility and bioavailability. For example, two polymorphs of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine showed varying antifungal activity .
- Assay variability : Standardize protocols (e.g., MIC assays for antimicrobial studies) .
- Metabolite interference : LC-MS/MS profiling identifies active metabolites that may skew results .
Basic: What are the standard protocols for evaluating in vitro biological activity?
- Antimicrobial assays : Broth microdilution (CLSI guidelines) determines minimum inhibitory concentrations (MICs) .
- Cytotoxicity : MTT/XTT assays on human cell lines (e.g., HEK-293) assess selectivity indices .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition) using ATP analogs .
Advanced: What strategies mitigate side reactions during piperidinyl group introduction?
- Protecting groups : Use Boc or Fmoc to shield amines during coupling .
- Low-temperature conditions : Slow addition of piperidine derivatives at 0–5°C minimizes alkylation byproducts .
- Catalytic systems : CuI/1,10-phenanthroline accelerates Ullmann-type C-N couplings, reducing reaction time from 24h to 6h .
Advanced: How does the compound’s conformation influence receptor binding?
Molecular docking studies on dopamine D1 receptor agonists revealed:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
